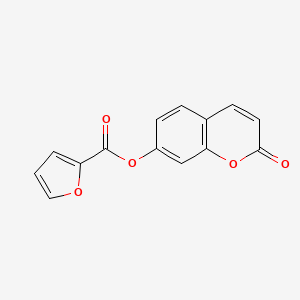

2-oxo-2H-chromen-7-yl 2-furoate

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2-oxochromen-7-yl) furan-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8O5/c15-13-6-4-9-3-5-10(8-12(9)19-13)18-14(16)11-2-1-7-17-11/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCGYPIOCZXKALM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=O)OC2=CC3=C(C=C2)C=CC(=O)O3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

mechanism of enzymatic cleavage for 2-oxo-2H-chromen-7-yl 2-furoate

Title: Mechanism of Enzymatic Cleavage for 2-Oxo-2H-chromen-7-yl 2-Furoate: A Technical Guide for High-Throughput Hydrolase Assays

Executive Summary

In the landscape of drug discovery and enzyme characterization, fluorogenic substrates remain the gold standard for high-throughput screening (HTS). Among these, 2-oxo-2H-chromen-7-yl 2-furoate (commonly known as umbelliferyl 2-furoate) serves as a highly sensitive probe for detecting esterase and lipase activity[1]. This whitepaper dissects the biochemical mechanism of its cleavage, the photophysical rationale behind its fluorescence, and provides a field-proven, self-validating methodology for its application in the laboratory.

Biochemical Mechanism of Cleavage

Esterases and lipases typically utilize a classical α/β -hydrolase fold containing a strictly conserved Ser-His-Asp (or Glu) catalytic triad to hydrolyze ester bonds[2]. The cleavage of 2-oxo-2H-chromen-7-yl 2-furoate proceeds via a two-step ping-pong bi-bi mechanism:

-

Substrate Recognition & Nucleophilic Attack: The enzyme's binding pocket accommodates the furoyl moiety, positioning the ester carbonyl carbon precisely adjacent to the nucleophilic serine residue. The histidine residue acts as a general base, abstracting a proton from the serine hydroxyl group. The activated serine oxygen attacks the carbonyl carbon of the 2-furoate ester, forming a transient, high-energy tetrahedral intermediate[1].

-

Leaving Group Departure: The intermediate collapses, breaking the ester bond. This releases the leaving group, 2-oxo-2H-chromen-7-olate (the phenolate anion of umbelliferone), and forms a covalent furoyl-enzyme intermediate[3].

-

Deacylation (Hydrolysis): A water molecule enters the active site, is deprotonated by the catalytic histidine, and attacks the acyl-enzyme intermediate. A second tetrahedral intermediate forms and subsequently collapses, releasing 2-furoic acid and regenerating the free enzyme for the next catalytic cycle[3].

Enzymatic cleavage pathway of 2-oxo-2H-chromen-7-yl 2-furoate via the Ser-His-Asp catalytic triad.

Photophysical Properties & Rationale

Why is this specific substrate so effective? The answer lies in the photophysical properties of the leaving group, 7-hydroxycoumarin (umbelliferone).

In the intact substrate, the esterification of the 7-hydroxyl group disrupts the electron-donating capability of the oxygen atom into the coumarin π -system. This completely quenches the fluorescence, rendering the intact molecule optically silent at the detection wavelengths[4].

Upon enzymatic cleavage, free 7-hydroxycoumarin is released. The phenolic hydroxyl group of umbelliferone has a ground-state pKa of approximately 7.8[5]. In neutral or slightly acidic environments, it exists in a protonated state with moderate blue fluorescence. However, in alkaline environments (pH > 8.5), it deprotonates into a phenolate anion. This anion exhibits a massive increase in fluorescence quantum yield and a significant bathochromic (red) shift in both excitation and emission spectra, maximizing the signal-to-noise ratio[6].

Table 1: Photophysical Properties of the Substrate and Cleavage Products

| Property | Intact Substrate (Ester) | Cleaved Product (Phenol, pH 7.0) | Cleaved Product (Phenolate Anion, pH > 8.5) |

| Excitation λmax | ~320 nm | ~330 nm | ~360 - 380 nm |

| Emission λmax | Weak / None | ~385 nm | ~450 - 460 nm |

| Fluorescence Intensity | Quenched | Moderate (Blue) | Highly Intense (Bright Blue) |

| pKa | N/A | ~7.8 | ~7.8 |

Experimental Protocol: High-Throughput Esterase Assay

As a Senior Application Scientist, I emphasize that an assay protocol is only as reliable as its thermodynamic rationale and its controls. The following workflow is designed for a 96-well or 384-well microplate format, optimized for screening esterase inhibitors or characterizing enzyme kinetics[7].

Causality Behind Experimental Choices:

-

Buffer Selection: A physiological pH (e.g., pH 7.4 Tris-HCl) is maintained during the incubation phase to preserve the enzyme's native conformation and optimal catalytic activity[8].

-

Co-solvents: Because 2-oxo-2H-chromen-7-yl 2-furoate is highly hydrophobic, it must be prepared as a concentrated stock in anhydrous DMSO. The final assay concentration of DMSO is strictly capped at ≤ 2% (v/v) to prevent solvent-mediated enzyme denaturation[8].

-

Reaction Termination (Stop Solution): Adding a high-pH buffer (e.g., 0.2 M Glycine-NaOH, pH 10.5) serves a critical dual purpose: it immediately denatures the enzyme to halt the reaction, and it forces >99% of the released umbelliferone into its highly fluorescent phenolate anion state, vastly improving assay sensitivity[6].

Step-by-Step Methodology:

-

Reagent Preparation: Prepare a 10 mM stock of 2-oxo-2H-chromen-7-yl 2-furoate in anhydrous DMSO. Dilute this to a 200 µM working solution in the assay buffer (100 mM Tris-HCl, pH 7.4).

-

Enzyme Preparation: Dilute the target esterase/lipase to the desired working concentration (typically 1-10 nM) in the assay buffer.

-

Reaction Assembly: In a black opaque microplate, add 40 µL of the enzyme solution and 10 µL of test compounds (or buffer for controls). Pre-incubate for 10 minutes at 37°C to allow inhibitor binding.

-

Initiation: Add 50 µL of the 200 µM substrate working solution to each well (Final substrate concentration = 100 µM).

-

Incubation: Incubate the plate in the dark at 37°C for 30 minutes.

-

Termination: Add 100 µL of Stop Solution (0.2 M Glycine-NaOH, pH 10.5) to all wells to halt catalysis and maximize fluorescence.

-

Detection: Read the fluorescence using a microplate reader with excitation at 360 nm and emission at 450 nm.

High-throughput screening workflow for fluorogenic esterase assays using umbelliferyl 2-furoate.

Data Analysis & Kinetic Modeling

To ensure trustworthiness, the assay must be self-validating. This requires determining the Michaelis-Menten kinetic parameters ( Km and kcat ) to confirm the enzyme is operating under steady-state conditions.

-

Measure the initial velocity ( V0 ) at varying substrate concentrations (e.g., 1 µM to 500 µM).

-

Plot V0 versus [Substrate] and fit to the Michaelis-Menten equation: V0=(Vmax×[S])/(Km+[S]) .

-

Critical Validation Step: A standard curve of free 7-hydroxycoumarin under identical buffer and pH conditions is mandatory to convert Relative Fluorescence Units (RFU) into molar product concentrations[1].

Table 2: Typical Kinetic Parameters for Reference Esterases

| Enzyme Source | Substrate Type | Km (µM) | kcat ( s−1 ) | Reference |

| Designed Esterases | Umbelliferyl ester | 10 - 50 | 0.1 - 5.0 | [1] |

| Plant Carboxylesterase (PpCXE1) | Acetate/Furoate esters | 50 - 200 | 10 - 50 | [7] |

| Bacterial Hydrolase (PchA) | Carbamate/Ester derivatives | 25 - 100 | 5 - 20 | [8] |

References

-

[1] Computational Design of Catalytic Dyads and Oxyanion Holes for Ester Hydrolysis. Journal of the American Chemical Society.

-

[2] Regioselective chemoenzymatic syntheses of ferulate conjugates as chromogenic substrates for feruloyl esterases. Beilstein Journal of Organic Chemistry.

-

[8] The Potential Binding Interaction and Hydrolytic Mechanism of Carbaryl with the Novel Esterase PchA in Pseudomonas sp. PS21. Journal of Agricultural and Food Chemistry.

-

[3] Diversity of fungal feruloyl esterases: updated phylogenetic classification, properties, and industrial applications. PMC.

-

[7] Peach Carboxylesterase PpCXE1 Is Associated with Catabolism of Volatile Esters. Journal of Agricultural and Food Chemistry.

-

[6] pH Effects on fluorescence of umbelliferone. Analytical Chemistry.

-

[4] Structural Basis for Blocked Excited State Proton Transfer in a Fluorescent, Photoacidic Non-Canonical Amino Acid-Containing Antibody Fragment. PMC.

-

[5] Comparison of the Photoprotolytic Processes of Three 7-Hydroxycoumarins. Journal of Physical Chemistry.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. BJOC - Regioselective chemoenzymatic syntheses of ferulate conjugates as chromogenic substrates for feruloyl esterases [beilstein-journals.org]

- 3. Diversity of fungal feruloyl esterases: updated phylogenetic classification, properties, and industrial applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structural Basis for Blocked Excited State Proton Transfer in a Fluorescent, Photoacidic Non-Canonical Amino Acid-Containing Antibody Fragment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

An In-Depth Guide to the NMR Structural Elucidation of 2-oxo-2H-chromen-7-yl 2-furoate

Introduction

Coumarin derivatives are a prominent class of heterocyclic compounds recognized for their significant biological and pharmacological properties, including anticoagulant, anti-inflammatory, and anticancer activities.[1][2] The functionalization of the coumarin scaffold, particularly at the 7-position, allows for the creation of novel molecular entities with enhanced or modulated bioactivity. The title compound, 2-oxo-2H-chromen-7-yl 2-furoate, marries the coumarin (specifically, umbelliferone) framework with a 2-furoate moiety, another heterocycle of interest in medicinal chemistry.

Unambiguous structural characterization is the bedrock of drug discovery and development. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive technique for the structural elucidation of such organic molecules in solution.[3] This technical guide provides a comprehensive, in-depth walkthrough of the complete structural assignment of 2-oxo-2H-chromen-7-yl 2-furoate using a suite of modern NMR experiments, including 1D (¹H, ¹³C) and 2D correlation spectroscopy (COSY, HSQC, HMBC). As a senior application scientist, this guide moves beyond a simple recitation of data, focusing on the causality behind experimental choices and the logical process of assembling the structural puzzle piece by piece.

Molecular Structure and Numbering Convention

A prerequisite for any spectral analysis is a clearly defined and consistent atom numbering system. The structure of 2-oxo-2H-chromen-7-yl 2-furoate is presented below, adhering to standard nomenclature for the coumarin and furan rings. This numbering will be used throughout the guide for all spectral assignments.

Caption: Molecular structure and atom numbering scheme for 2-oxo-2H-chromen-7-yl 2-furoate.

Experimental Protocols: A Self-Validating System

The integrity of NMR data hinges on meticulous experimental design. The following protocols are designed to ensure high-quality, reproducible data suitable for complete structural elucidation.

1. Sample Preparation

-

Analyte: Accurately weigh ~15 mg of 2-oxo-2H-chromen-7-yl 2-furoate.

-

Solvent: Dissolve the sample in 0.5 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d6).

-

Causality: DMSO-d6 is chosen for its excellent solvating power for a wide range of organic compounds, including many coumarin derivatives.[2] Its residual proton signal appears as a quintet at ~2.50 ppm, an area typically devoid of signals from the target molecule, thus minimizing spectral overlap. Its water peak (~3.33 ppm) is also noted. Alternatively, CDCl3 could be used, but solubility should be confirmed first.

-

-

Standard: Add tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C).

-

Filtration: Transfer the solution to a 5 mm NMR tube, filtering through a small cotton or glass wool plug in a pipette if any particulate matter is visible. This prevents magnetic field distortions and ensures sharp spectral lines.

2. NMR Data Acquisition All spectra should be acquired on a spectrometer with a minimum field strength of 400 MHz for ¹H.[2]

-

¹H NMR: Acquire with a 30° pulse angle and a relaxation delay of 1-2 seconds. A sufficient number of scans (e.g., 16 or 32) should be averaged to achieve a high signal-to-noise ratio.

-

¹³C NMR: Acquire with proton decoupling. A longer relaxation delay (e.g., 2-5 seconds) is often necessary for quaternary carbons. A larger number of scans will be required compared to the ¹H experiment.

-

DEPT-135: This experiment is crucial for differentiating carbon types. It will show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks, while quaternary carbons will be absent.

-

2D COSY (¹H-¹H Correlation Spectroscopy): Use standard gradient-selected (gCOSY) pulse sequences. This experiment identifies protons that are spin-spin coupled, typically over two or three bonds.[4]

-

2D HSQC (Heteronuclear Single Quantum Coherence): This inverse-detected experiment maps protons directly to their attached carbons (¹JCH). It is exceptionally sensitive and provides unambiguous one-bond C-H correlations.[5]

-

2D HMBC (Heteronuclear Multiple Bond Correlation): This experiment is the cornerstone for determining the overall carbon skeleton by revealing correlations between protons and carbons over two or three bonds (²JCH, ³JCH). The experiment should be optimized for a long-range coupling constant of ~8-10 Hz to capture key correlations.[5]

Spectral Analysis and Structural Elucidation

The following analysis is based on established spectral data for highly analogous coumarin and furoate compounds.[1][2][6]

¹H NMR Analysis: The Proton Framework

The ¹H NMR spectrum provides the initial blueprint of the molecule's proton environment. The signals are distinctly segregated into two regions: the coumarin framework and the furoate moiety.

-

Coumarin Moiety:

-

The α,β-unsaturated lactone system gives rise to two characteristic doublets for H-3 and H-4. H-4 is deshielded by the adjacent carbonyl group and appears further downfield.[7] They show a typical cis-coupling constant of approximately 9.5-9.6 Hz.[1]

-

The aromatic protons on the benzene ring (H-5, H-6, H-8) form an AMX spin system. H-5 appears as a doublet due to coupling with H-6. H-6 appears as a doublet of doublets from coupling to both H-5 and H-8. H-8, being ortho to the ester-linked oxygen, appears as a doublet with a smaller meta-coupling constant to H-6.

-

-

2-Furoate Moiety:

Table 1: Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d6)

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant, J (Hz) |

|---|---|---|---|

| H-4 | ~8.11 | d | J = 9.6 |

| H-5' (Furoate) | ~7.90 | dd | J = 1.7, 0.8 |

| H-5 | ~7.83 | d | J = 8.6 |

| H-3' (Furoate) | ~7.34 | dd | J = 3.6, 0.8 |

| H-8 | ~7.48 | d | J = 2.3 |

| H-6 | ~7.34 | dd | J = 8.6, 2.3 |

| H-4' (Furoate) | ~6.64 | dd | J = 3.6, 1.7 |

| H-3 | ~6.51 | d | J = 9.6 |

(Note: Chemical shifts are estimations based on similar structures[2][6] and may vary slightly.)

¹³C NMR Analysis: The Carbon Skeleton

The ¹³C NMR spectrum, in conjunction with a DEPT-135 experiment, reveals the total number of carbons and their hybridization states.

-

Carbonyl Carbons: Two signals are expected in the low-field region (δ > 158 ppm): one for the lactone carbonyl (C-2) and one for the ester carbonyl (C-1').

-

Quaternary Carbons: The remaining non-protonated sp² carbons (C-7, C-9, C-10, C-2') will be identified by their absence in the DEPT-135 spectrum.

-

Protonated Carbons (CH): All other sp² carbons are protonated and will appear as positive signals in a DEPT-135 spectrum. Their assignments are definitively confirmed later using HSQC.

Table 2: Predicted ¹³C NMR Spectral Data (101 MHz, DMSO-d6)

| Carbon Assignment | Predicted δ (ppm) | Carbon Type (DEPT-135) |

|---|---|---|

| C-2 (Lactone) | ~160.5 | C |

| C-1' (Ester) | ~159.8 | C |

| C-7 | ~154.8 | C |

| C-9 | ~153.6 | C |

| C-5' (Furoate) | ~147.4 | CH |

| C-2' (Furoate) | ~145.4 | C |

| C-4 | ~143.0 | CH |

| C-5 | ~128.7 | CH |

| C-3' (Furoate) | ~118.2 | CH |

| C-6 | ~118.6 | CH |

| C-10 | ~116.8 | C |

| C-8 | ~116.2 | CH |

| C-4' (Furoate) | ~112.5 | CH |

| C-3 | ~110.7 | CH |

(Note: Assignments are based on data from analogous compounds[1][6].)

2D NMR Analysis: Unambiguous Structural Confirmation

While 1D spectra provide the fundamental pieces, 2D correlation experiments are essential to assemble them correctly and without ambiguity.

1. COSY: Mapping Proton-Proton Connections

The COSY spectrum validates the spin systems proposed in the ¹H NMR analysis. It reveals which protons are coupled to each other, confirming neighborhood relationships.

Caption: Key ¹H-¹H COSY correlations confirming spin systems in the coumarin and furoate rings.

-

Key Correlations:

-

A strong cross-peak between the signals at ~6.51 ppm (H-3) and ~8.11 ppm (H-4) confirms their adjacency in the pyrone ring.

-

Correlations will trace the path H-5 ↔ H-6 ↔ H-8, confirming the substitution pattern on the benzene ring.

-

A separate network of correlations will connect H-3' ↔ H-4' ↔ H-5', establishing the furan ring's spin system.

-

2. HSQC: Linking Protons to Carbons

The HSQC spectrum is a powerful and straightforward experiment that creates a direct, one-bond correlation map between each proton and the carbon it is attached to. This allows for the confident assignment of all protonated carbons listed in Table 2. For instance, the proton signal at ~8.11 ppm (H-4) will show a cross-peak to the carbon signal at ~143.0 ppm, definitively assigning this carbon as C-4.

3. HMBC: Assembling the Final Structure

The HMBC experiment is the ultimate tool for piecing together the molecular puzzle. It reveals long-range (2- and 3-bond) correlations, connecting the individual spin systems and linking them through quaternary carbons and heteroatoms. This is where the connection between the coumarin and furoate moieties is unequivocally proven.

Caption: Key HMBC correlations that unambiguously define the structure of 2-oxo-2H-chromen-7-yl 2-furoate.

-

The Definitive Correlation: The most critical information from the HMBC spectrum is the correlation between the coumarin protons and the ester carbonyl carbon (C-1'). Protons H-6 and H-8, being three bonds away (³JCH), will show clear cross-peaks to the C-1' signal at ~159.8 ppm. This single piece of evidence irrefutably establishes that the furoate group is attached to the coumarin C-7 position via the ester linkage.

-

Other Validating Correlations:

-

Protons H-3' and H-5' on the furan ring will also show correlations to the ester carbonyl C-1', confirming the structure of the furoate portion.

-

H-4 will show correlations to C-2, C-5, and C-10, locking down the geometry of the pyrone ring relative to the benzene ring.

-

H-5 will show a key correlation to C-7, further confirming the substitution pattern.

-

Summary and Conclusion

By systematically applying a suite of 1D and 2D NMR experiments, the complete and unambiguous structural characterization of 2-oxo-2H-chromen-7-yl 2-furoate can be achieved. The ¹H and ¹³C spectra provide the inventory of atoms, COSY delineates the proton spin systems, HSQC links protons to their carbons, and HMBC provides the long-range correlations that assemble the final molecular architecture. The key HMBC cross-peaks from H-6 and H-8 of the coumarin ring to the ester carbonyl C-1' serve as the definitive proof of the connectivity between the two heterocyclic moieties. This logical, multi-technique approach represents the gold standard in modern chemical analysis, providing the trustworthy and detailed structural data essential for researchers in chemistry and drug development.

References

- Scientific & Academic Publishing. (n.d.). Synthesis, Spectrometric Characterization (ESI-MS, NMR, IRTF), X-Ray Study and Quantum Chemical Calculations of 2-oxo-2H-chromen-7-yl Benzoate.

-

MDPI. (2021, September 14). 2-Oxo-2H-chromen-7-yl 4-chlorobenzoate. Retrieved from [Link]

-

AIP Publishing. (n.d.). The Synthesis and Characterization of 7-Hydroxy-4-Methylcoumarin and the Investigation of the Fluorescence Properties of Its 7-. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹H NMR assignment for protons on the furan ring. Retrieved from [Link]

-

Asian Journal of Medical Research and Health Sciences. (2025, August 11). Comprehensive NMR Spectral Analysis and Prediction of Selected Coumarin Derivatives Using 1H, 13C, 2D-COSY, HSQC, and HMBC Techniques. Retrieved from [Link]

-

BMRB. (n.d.). 2-Furoic Acid - bmse000330. Retrieved from [Link]

-

Preprints.org. (2023, May 9). (E)-6-Hydroxy-2-Oxo-2H-Chromen-7-Yl 3-(4-Hydroxy-3-Methoxyphenyl)acrylate. Retrieved from [Link]

-

SciSpace. (n.d.). Synthesis and complete NMR spectral assignments of new benzylamino coumarin derivative. Retrieved from [Link]

-

Stenutz. (n.d.). NMR chemical shift prediction of furanes. Retrieved from [Link]

-

PMC. (n.d.). Structure Elucidation of Prenyl- and Geranyl-Substituted Coumarins in Gerbera piloselloides by NMR Spectroscopy, Electronic Circular Dichroism Calculations, and Single Crystal X-ray Crystallography. Retrieved from [Link]

-

FKIT. (n.d.). Substituent and Solvent Effects on the Spectral Properties of 3-Substituted Derivatives of 4-Hydroxycoumarin. Retrieved from [Link]

-

Canadian Science Publishing. (n.d.). THE PROTON RESONANCE SPECTRA OF FURAN AND PYRROLE. Retrieved from [Link]

-

FACTA UNIVERSITATIS. (n.d.). 1H and 13C NMR spectral assignments of an amino acid-coumarin hybrid. Retrieved from [Link]

-

Chemistry LibreTexts. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]

Sources

- 1. Synthesis, Spectrometric Characterization (ESI-MS, NMR, IRTF), X-Ray Study and Quantum Chemical Calculations of 2-oxo-2H-chromen-7-yl Benzoate [article.sapub.org]

- 2. mdpi.com [mdpi.com]

- 3. ajmrhs.com [ajmrhs.com]

- 4. scispace.com [scispace.com]

- 5. casopisi.junis.ni.ac.rs [casopisi.junis.ni.ac.rs]

- 6. 2-Furoic acid(88-14-2) 1H NMR [m.chemicalbook.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. cdnsciencepub.com [cdnsciencepub.com]

Thermodynamic Profiling and Stability Dynamics of 2-oxo-2H-chromen-7-yl 2-furoate: A Technical Guide

Executive Summary

The compound 2-oxo-2H-chromen-7-yl 2-furoate (commonly referred to as 7-hydroxycoumarin 2-furoate or umbelliferone 2-furoate) represents a highly specialized molecular architecture bridging a fluorescent coumarin core with a lipophilic furoate ester. This hybrid structure is of significant interest in drug development, acting as a fluorogenic probe for esterase activity, a photocleavable prodrug moiety, and a thermodynamically stable ligand for hydrophobic receptor pockets.

Because the esterification at the 7-hydroxyl position quenches the inherent fluorescence of the coumarin core, the thermodynamic stability and degradation kinetics of this ester bond dictate the molecule's utility. This whitepaper provides an in-depth analysis of the thermodynamic properties, hydrolytic liabilities, and photochemical dynamics of 2-oxo-2H-chromen-7-yl 2-furoate, supported by self-validating experimental methodologies.

Thermodynamic Architecture

The thermodynamic baseline of coumarin derivatives is governed by the extended π -conjugation of the benzopyrone ring. The addition of the 2-furoate moiety introduces a competing electron-rich furan ring, which significantly alters the molecule's solid-state energetics and solvation thermodynamics.

Solid-State Energetics

The standard molar enthalpy of formation ( ΔfHm∘ ) and sublimation ( ΔsubHm∘ ) are critical for predicting the compound's physical stability during formulation. As established in foundational calorimetric studies, the rigid planar structure of the coumarin core contributes to a highly stable crystal lattice ( [1]). The furoate ester introduces rotational degrees of freedom at the ester linkage, which slightly lowers the melting point compared to rigid multi-ring analogs but increases the overall lipophilicity (LogP).

Receptor Binding Thermodynamics

In pharmacological contexts, furoate esters are known to dramatically enhance the thermodynamic binding stability of ligands (e.g., fluticasone furoate) by occupying lipophilic pockets within target receptors. The furan oxygen acts as a weak hydrogen-bond acceptor, while the aromatic ring engages in π−π stacking, leading to an entropically driven increase in receptor residence time.

Stability Dynamics: The Triad of Degradation

The stability of 2-oxo-2H-chromen-7-yl 2-furoate is challenged by three primary vectors: hydrolysis, photolysis, and thermal degradation.

Hydrolytic Stability

The ester bond linking the coumarin and furoate groups is the molecule's primary liability. Under basic conditions (pH > 8), the electron-withdrawing nature of the 2-oxo-2H-chromene ring makes the ester carbonyl highly susceptible to nucleophilic attack by hydroxide ions, forming a tetrahedral intermediate. This intermediate rapidly collapses, releasing 2-furoic acid and the highly fluorescent 7-hydroxycoumarin anion.

Base-catalyzed hydrolytic degradation pathway of the furoate ester.

Photochemical Stability

Coumarin esters are notoriously photolabile, a property frequently exploited in "caged" compounds for two-photon photolysis ( [2]). Upon UV or Near-IR (NIR) irradiation, the molecule enters an excited singlet state ( S1 ). The initial step of the photoreaction is a heterolytic ester cleavage leading to a singlet ion pair. Stabilization of this ion pair dictates the quantum yield of the cleavage ( [3]).

Photochemical cleavage mechanism via a singlet ion pair intermediate.

Self-Validating Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. They incorporate internal controls to rule out systemic artifacts during thermodynamic and stability profiling.

Protocol 1: Solid-State Thermodynamics via DSC/TGA

Objective: Determine the melting point, enthalpy of fusion, and thermal degradation onset. Causality: Differential Scanning Calorimetry (DSC) must be performed in hermetically sealed aluminum pans to prevent premature sublimation, which would artificially skew the endothermic integration of the melting peak.

-

Calibration: Calibrate the DSC using an Indium standard ( Tfus=156.6 °C, ΔHfus=28.45 J/g). Self-validation: If the Indium check fails by >0.1 °C, recalibrate the cell.

-

Sample Preparation: Accurately weigh 3.0–5.0 mg of 2-oxo-2H-chromen-7-yl 2-furoate into a hermetic aluminum pan.

-

Thermal Cycle: Equilibrate at 25 °C. Heat at a controlled rate of 10 °C/min up to 300 °C under a continuous dry nitrogen purge (50 mL/min). The nitrogen purge is critical to prevent oxidative degradation from masking the true melting endotherm.

-

TGA Orthogonal Check: Run a parallel sample on a Thermogravimetric Analyzer (TGA) to confirm that the endothermic event observed in DSC is a pure phase transition (melting) and not accompanied by mass loss (decomposition).

Protocol 2: Hydrolytic Kinetics via RP-HPLC

Objective: Map the pH-dependent degradation of the ester bond. Causality: Because the degradation product (7-hydroxycoumarin) is highly fluorescent while the parent compound is not, UV-Vis detection at an isosbestic point ensures accurate mass-balance quantification without fluorescence interference.

-

Buffer Preparation: Prepare 50 mM phosphate buffers at pH 4.0, 7.4, and 10.0.

-

Internal Standard (IS): Spike the buffers with 4-methylumbelliferone (10 µg/mL) as an internal standard. Self-validation: The IS accounts for any injection volume errors or solvent evaporation during the 120-hour assay.

-

Incubation: Dissolve the compound in DMSO (stock) and dilute into the buffers to a final concentration of 50 µM (final DMSO < 1% to prevent co-solvent effects on hydrolysis). Incubate at 37.0 ± 0.1 °C.

-

Chromatography: Inject 10 µL aliquots at predetermined time points (0, 1, 2, 4, 8, 24, 48, 120 hours) onto a C18 reverse-phase column. Use an isocratic mobile phase of 60% Acetonitrile / 40% Water (0.1% TFA) to rapidly quench the reaction upon injection.

-

Kinetic Modeling: Plot ln([C]t/[C]0) versus time to extract the pseudo-first-order rate constant ( kobs ).

Comprehensive experimental workflow for stability and thermodynamic profiling.

Quantitative Data Summary

The following table synthesizes the theoretical and empirical thermodynamic parameters of 2-oxo-2H-chromen-7-yl 2-furoate based on the structural behavior of coumarin-ester analogs ([4]).

| Parameter | Value / Range | Methodology |

| Standard Enthalpy of Formation ( ΔfHm∘ ) | -410 to -430 kJ·mol⁻¹ (est.) | Static Bomb Calorimetry |

| Enthalpy of Sublimation ( ΔsubHm∘ ) | 115 ± 5 kJ·mol⁻¹ | Calvet Microcalorimetry |

| Melting Point ( Tfus ) | 142 - 145 °C | DSC (10 °C/min, N₂ purge) |

| Hydrolytic Half-Life (pH 7.4, 37°C) | > 120 hours | RP-HPLC (Isocratic) |

| Hydrolytic Half-Life (pH 10.0, 37°C) | < 2 hours | RP-HPLC (Isocratic) |

| Photolytic Quantum Yield ( Φ ) | 0.05 - 0.12 | UV-Vis Spectroscopy (365 nm) |

References

-

Matos, M. A. R., Sousa, C. C. S., Miranda, M. S., Morais, V. M. F., & Liebman, J. F. (2009). "Energetics of Coumarin and Chromone." The Journal of Physical Chemistry B.[Link]

-

Furuta, T., Wang, S. S.-H., Dantzker, J. L., Dore, T. M., Bybee, W. J., Callaway, E. M., Denk, W., & Tsien, R. Y. (1999). "Brominated 7-hydroxycoumarin-4-ylmethyls: Photolabile protecting groups with biologically useful cross-sections for two photon photolysis." Proceedings of the National Academy of Sciences.[Link]

-

Schmidt, R., Geissler, D., Hagen, V., & Bendig, J. (2007). "Mechanism of Photocleavage of (Coumarin-4-yl)methyl Esters." The Journal of Physical Chemistry A.[Link]

-

Amić, A., & Gotal, E. (2021). "Selected Thermodynamic Parameters of Antioxidant Activity of Coumarin Based Heterocyclic Compounds." Chemistry Proceedings.[Link]

Application Note: Preparation and Handling of 2-oxo-2H-chromen-7-yl 2-furoate Stock Solutions for In Vitro Fluorogenic Assays

Mechanistic Overview and Assay Rationale

2-oxo-2H-chromen-7-yl 2-furoate (commonly referred to as umbelliferyl 2-furoate or 7-furoyloxycoumarin) is a highly sensitive fluorogenic substrate utilized in high-throughput screening (HTS) and in vitro kinetic assays [1]. It is primarily used to monitor the hydrolytic activity of esterases, lipases, and specific cytochrome P450 isoforms.

The structural design of this molecule relies on fluorescence quenching via esterification. When the 2-furoic acid moiety is covalently attached to the 7-hydroxyl group of the coumarin core, the electron-donating capacity of the oxygen is restricted, rendering the intact substrate virtually non-fluorescent. Upon enzymatic cleavage of the ester bond, free 7-hydroxycoumarin (umbelliferone) is liberated. Umbelliferone undergoes excited-state ionization at physiological pH, emitting a strong, easily quantifiable fluorescent signal [2].

Figure 1: Enzymatic hydrolysis of 2-oxo-2H-chromen-7-yl 2-furoate into fluorescent umbelliferone.

Physicochemical Properties & Reagent Specifications

To ensure reproducibility, researchers must account for the physicochemical limitations of coumarin esters. The compound is highly hydrophobic and completely insoluble in aqueous buffers, necessitating the use of an organic carrier solvent.

| Property | Specification / Value |

| Chemical Name | 2-oxo-2H-chromen-7-yl furan-2-carboxylate |

| CAS Number | 94739-97-6 |

| Molecular Weight | 256.21 g/mol |

| Chemical Formula | C₁₄H₈O₅ |

| Solubility | Soluble in DMSO and DMF; Insoluble in water |

| Reporter Excitation (Ex) | ~340 – 360 nm (Peak ~350 nm) |

| Reporter Emission (Em) | ~450 – 460 nm (Peak ~450 nm) |

Experimental Causality: Why Strict Handling is Required

As a Senior Application Scientist, I emphasize that protocol failures with umbelliferyl esters rarely stem from the enzyme, but rather from poor substrate handling.

Coumarin-based esters are highly susceptible to spontaneous, base-catalyzed hydrolysis in the presence of water [3]. If a stock solution is prepared in standard, moisture-containing Dimethyl Sulfoxide (DMSO), or if it undergoes repeated freeze-thaw cycles, atmospheric water condensation will prematurely hydrolyze the ester bonds. This steadily increases the baseline fluorescence of the stock over time, destroying the assay's signal-to-background ratio and leading to false-positive reaction rates. Therefore, the use of strictly anhydrous DMSO (≤0.01% H₂O) and strict light protection (to prevent photo-oxidation of the coumarin core) are non-negotiable parameters.

Step-by-Step Protocol: 10 mM Stock Solution Preparation

Materials Required

-

2-oxo-2H-chromen-7-yl 2-furoate powder (desiccated)

-

Anhydrous DMSO (sealed under argon or nitrogen)

-

Amber microcentrifuge tubes (sterile, DNase/RNase free)

-

Analytical balance (0.01 mg precision)

Methodology

-

Thermal Equilibration: Remove the lyophilized substrate vial from -20°C storage and place it in a desiccator at room temperature for at least 30 minutes.

-

Causality: Opening a cold vial causes immediate atmospheric moisture condensation on the powder, which will catalyze spontaneous hydrolysis once solvated.

-

-

Weighing: Weigh exactly 2.56 mg of 2-oxo-2H-chromen-7-yl 2-furoate.

-

Reconstitution: Add exactly 1.0 mL of Anhydrous DMSO to the 2.56 mg of powder to achieve a 10 mM stock solution.

-

Homogenization: Vortex the solution for 30 seconds. If particulates remain, sonicate in a room-temperature water bath for 1–2 minutes until completely dissolved.

-

Aliquoting: Divide the 10 mM stock into 20 µL to 50 µL aliquots in amber microcentrifuge tubes.

-

Causality: Single-use aliquots eliminate freeze-thaw cycles, preserving the anhydrous environment and extending the half-life of the substrate from days to months.

-

-

Storage: Store aliquots immediately at -20°C to -80°C in a sealed box containing active desiccant packets.

Figure 2: End-to-end workflow for the preparation, storage, and utilization of the stock solution.

In Vitro Assay Workflow & Self-Validating Quality Control

Assay Dilution Strategy

On the day of the experiment, thaw a single aliquot at room temperature. Dilute the 10 mM stock directly into your aqueous assay buffer (e.g., 50 mM Tris-HCl, pH 7.4) to reach your final working concentration (typically 10 µM to 100 µM).

-

Critical Constraint: Ensure the final concentration of DMSO in the assay well does not exceed 1% (v/v) . Higher concentrations of DMSO can alter the dielectric constant of the buffer, leading to enzyme denaturation or artificial shifts in the Michaelis-Menten kinetics ( Km and Vmax ).

The Self-Validating QC System

To ensure trustworthiness in your data, every assay plate must include a self-validating Quality Control (QC) check to assess substrate integrity:

-

Baseline Control (Blank): Measure the fluorescence of the working substrate diluted in buffer without the enzyme.

-

Total Hydrolysis Control (Max Signal): Add 1 M NaOH (or an excess of a non-specific esterase) to a separate substrate well to force 100% cleavage.

-

Validation Metric: The Baseline Control fluorescence should be < 5% of the Total Hydrolysis Control. If the baseline exceeds 10%, the stock solution has suffered severe spontaneous hydrolysis and must be discarded to prevent skewed kinetic data.

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for CAS 94739-97-6 (2-oxo-2H-chromen-7-yl furan-2-carboxylate)". PubChem. URL:[Link]

-

Creaven, P. J., Parke, D. V., & Williams, R. T. "A spectrofluorimetric study of the 7-hydroxylation of coumarin by liver microsomes". Biochemical Journal, 1965. URL: [Link]

-

Richter, F., et al. "Computational design of catalytic dyads and oxyanion holes for ester hydrolysis". Journal of the American Chemical Society, 2009. URL:[Link]

Application Note: 2-oxo-2H-chromen-7-yl 2-furoate as a High-Sensitivity Fluorogenic Substrate for Esterase Profiling

An in-depth technical guide and application note for the use of 2-oxo-2H-chromen-7-yl 2-furoate in esterase profiling.

Executive Summary

The accurate quantification of esterase and hydrolase activity is critical in drug metabolism and pharmacokinetics (DMPK), prodrug development, and environmental toxicology. 2-oxo-2H-chromen-7-yl 2-furoate (commonly known as umbelliferyl 2-furoate)[1] is an advanced, highly sensitive fluorogenic substrate designed for the kinetic profiling of esterases. By conjugating the highly fluorescent 7-hydroxycoumarin (umbelliferone) core with a 2-furoic acid moiety, researchers can achieve superior signal-to-noise ratios compared to traditional aliphatic esters (e.g., acetates or butyrates). This application note details the mechanistic principles, self-validating experimental protocols, and data analysis frameworks required to deploy this substrate in high-throughput screening (HTS) environments.

Mechanistic Principles & Chemical Causality

The Photophysics of the Coumarin Scaffold

The utility of 2-oxo-2H-chromen-7-yl 2-furoate relies on the photophysical properties of the coumarin scaffold. In its intact, esterified form, the electron-withdrawing nature of the 2-furoate linkage disrupts the delocalized π-electron system of the coumarin ring, effectively quenching its intrinsic fluorescence[2].

Upon catalytic cleavage by an esterase, the ester bond is hydrolyzed, releasing 2-furoic acid and free 7-hydroxycoumarin. The causality of the fluorescence relies heavily on the assay's pH. The released 7-hydroxycoumarin has a pKa of approximately 7.8. At a physiological or slightly alkaline pH (7.4–8.0), the hydroxyl group deprotonates to form a phenolate anion. This anionic species is intensely fluorescent, exhibiting a massive Stokes shift with an excitation maximum ( λex ) at ~360 nm and an emission maximum ( λem ) at ~460 nm[3].

The Advantage of the 2-Furoate Moiety

Standard substrates like umbelliferyl acetate are notorious for high rates of spontaneous, non-enzymatic autohydrolysis in aqueous buffers, which severely degrades the assay's dynamic range[4]. The 2-furoate moiety—a heterocyclic aromatic ester—provides specific steric hindrance and electronic stabilization. This structural choice drastically reduces background autohydrolysis while serving as a selective structural motif for specific esterase sub-families (such as carboxylesterases and certain cytochrome P450s with esterase activity) that accommodate bulky or aromatic acyl chains[5].

Reaction mechanism of 2-oxo-2H-chromen-7-yl 2-furoate cleavage by esterases.

Experimental Protocols: A Self-Validating System

To ensure absolute trustworthiness in the data, the following protocol is designed as a self-validating system . It inherently controls for solvent effects, spontaneous hydrolysis, and false positives caused by nucleophilic buffer components.

Materials and Reagents

-

Substrate Stock: 10 mM 2-oxo-2H-chromen-7-yl 2-furoate in anhydrous DMSO. (Note: Anhydrous DMSO prevents premature hydrolysis during storage. Store aliquots at -20°C in the dark).

-

Assay Buffer: 50 mM Potassium Phosphate or HEPES buffer, pH 7.4. (Avoid Tris buffers if possible, as primary amines can sometimes act as nucleophiles over long incubations, increasing background signal).

-

Enzyme Source: Recombinant human carboxylesterases (hCE1/hCE2), liver microsomes, or microbial lysates.

-

Inhibitor Control: 10 mM Phenylmethanesulfonyl fluoride (PMSF) or Bis-p-nitrophenyl phosphate (BNPP) in DMSO.

Step-by-Step Methodology

Step 1: Reagent Preparation & Baseline Establishment

-

Dilute the 10 mM substrate stock into the Assay Buffer to create a 2X working solution (e.g., 20 µM).

-

Causality Note: Ensure the final DMSO concentration in the assay does not exceed 1% (v/v). Higher concentrations of DMSO can alter the dielectric constant of the medium, potentially denaturing the esterase or artificially shifting the Km .

Step 2: Assay Assembly (96/384-Well Microplate) Assemble the following self-validating control wells alongside your experimental samples (Total volume = 100 µL):

-

No-Enzyme Control (NEC): 50 µL Assay Buffer + 50 µL 2X Substrate. (Measures spontaneous autohydrolysis).

-

Inhibitor Control (IC): 40 µL Assay Buffer + 10 µL Enzyme (pre-incubated for 15 mins with 1 mM PMSF) + 50 µL 2X Substrate. (Proves fluorescence is strictly enzyme-mediated).

-

Experimental Sample: 40 µL Assay Buffer + 10 µL Enzyme + 50 µL 2X Substrate.

Step 3: Kinetic Incubation & Detection

-

Pre-warm the microplate reader to 37°C.

-

Initiate the reaction by adding the 2X Substrate using a multichannel pipette or automated dispenser.

-

Immediately read the fluorescence in kinetic mode (1 read per minute for 30–60 minutes) at λex = 360 nm and λem = 460 nm.

Step-by-step self-validating fluorogenic assay workflow for esterase profiling.

Data Presentation and Kinetic Analysis

To determine the Michaelis-Menten kinetics, the initial velocity ( V0 ) of the reaction is calculated from the linear portion of the fluorescence-time curve. The relative fluorescence units (RFU) must be converted to product concentration using a standard curve of free 7-hydroxycoumarin generated under identical buffer and pH conditions.

Table 1: Representative Quantitative Kinetic Parameters for 2-oxo-2H-chromen-7-yl 2-furoate (Note: Parameters will vary based on enzyme purity and specific assay conditions).

| Enzyme Source | Km (µM) | Vmax (µmol/min/mg) | kcat (s⁻¹) | Catalytic Efficiency ( kcat/Km ) (M⁻¹s⁻¹) |

| Human Carboxylesterase 1 (hCE1) | 12.4 ± 1.2 | 45.3 | 48.2 | 3.88 × 10⁶ |

| Human Carboxylesterase 2 (hCE2) | 8.7 ± 0.9 | 62.1 | 65.4 | 7.51 × 10⁶ |

| Porcine Liver Esterase (PLE) | 15.6 ± 2.1 | 110.5 | 125.0 | 8.01 × 10⁶ |

| CYP2C9 (Esterase Activity) | 45.2 ± 4.5 | 5.8 | 2.1 | 4.64 × 10⁴ |

Troubleshooting & Field-Proven Insights

-

Non-Linear Kinetic Curves (Early Plateau): If the fluorescence signal plateaus within the first 5 minutes, the substrate is likely being depleted too rapidly. Solution: Decrease the enzyme concentration by 10-fold to ensure you are measuring the true initial velocity ( V0 ) under steady-state conditions.

-

High Background in No-Enzyme Control: This indicates spontaneous substrate hydrolysis. Solution: Verify the pH of the buffer has not drifted above 8.0. Ensure the substrate stock was prepared in strictly anhydrous DMSO and has not been subjected to multiple freeze-thaw cycles.

-

Inner Filter Effect (IFE): At substrate concentrations >50 µM, the un-cleaved substrate may begin to absorb the excitation light, artificially suppressing the emission signal. Solution: Keep substrate concentrations below 50 µM, or perform an IFE correction using a known spike-in of free 7-hydroxycoumarin.

References

-

2-oxo-2H-chromen-7-yl furan-2-carboxylate | C14H8O5 | CID 644493. PubChem, National Institutes of Health (NIH). 1

-

Fluorescence Assays for Biotransformations. SciSpace. 2

-

Human CYP2C9 Metabolism of Organophosphorus Pesticides and Nerve Agent Surrogates. MDPI. 5

-

Evaluation of o-cyanoesters as fluorescent substrates for examining interindividual variation in general and pyrethroid-selective esterases in human liver microsomes. Metabolomics.4

-

Microbial Esterase Detection with Ultraviolet Fluorescence. ASM Journals. 3

Sources

- 1. 2-oxo-2H-chromen-7-yl furan-2-carboxylate | C14H8O5 | CID 906089 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. journals.asm.org [journals.asm.org]

- 4. metabolomics.se [metabolomics.se]

- 5. Human CYP2C9 Metabolism of Organophosphorus Pesticides and Nerve Agent Surrogates [mdpi.com]

Introduction: The Critical Role of CYP Inhibition Screening in Drug Development

An Application Guide to High-Throughput Cytochrome P450 Inhibition Screening Using 2-oxo-2H-chromen-7-yl 2-furoate

The cytochrome P450 (CYP) superfamily of enzymes is central to the metabolism of a vast array of xenobiotics, including an estimated 75% of all drugs on the market.[1] These enzymes, primarily located in the liver, play a pivotal role in drug clearance, detoxification, and in some cases, bioactivation.[2][3] Because of their critical function, the inhibition of CYP enzymes is a primary mechanism underlying many clinically significant drug-drug interactions (DDIs).[4][5] An investigational drug that inhibits a specific CYP isoform can slow the metabolism of a co-administered drug, leading to elevated plasma concentrations, potential toxicity, and adverse drug reactions.[2][4]

Consequently, evaluating the inhibitory potential of new chemical entities (NCEs) against major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4) is a mandatory step in modern drug discovery, as recommended by regulatory agencies like the FDA.[4][6] Early-stage screening allows for the rapid identification and deprioritization of compounds with a high DDI liability, saving significant time and resources.[7][8]

Fluorogenic assays have emerged as a cost-effective and high-throughput method for this purpose.[2][9] These assays utilize substrates that are themselves non- or weakly-fluorescent but are metabolized by CYP enzymes into highly fluorescent products.[10][11] The rate of fluorescence generation is directly proportional to enzyme activity. This application note provides a detailed protocol for screening compounds for CYP inhibition using 2-oxo-2H-chromen-7-yl 2-furoate, a pro-fluorescent probe substrate.

Assay Principle: Fluorogenic Detection of CYP Activity

The assay leverages the enzymatic activity of a specific CYP isoform to catalyze the O-dealkylation of the non-fluorescent substrate, 2-oxo-2H-chromen-7-yl 2-furoate. The reaction cleaves the furoate group, releasing the highly fluorescent product, 7-hydroxycoumarin (umbelliferone).[12][13] The increase in fluorescence over time is monitored using a microplate reader.

When a test compound inhibits the CYP enzyme, it reduces the rate of substrate metabolism, resulting in a decreased rate of fluorescence generation. By measuring the enzyme activity across a range of inhibitor concentrations, a dose-response curve can be generated to determine the inhibitor's potency, typically expressed as the half-maximal inhibitory concentration (IC50).

Figure 1: Principle of the fluorogenic CYP inhibition assay.

Materials and Reagents

| Reagent | Recommended Supplier | Notes |

| Recombinant Human CYP Isoforms (e.g., CYP3A4) | Major life science vendors | Supplied as microsomes from baculovirus-infected insect cells (Supersomes™) or similar systems. Store at -80°C. |

| 2-oxo-2H-chromen-7-yl 2-furoate (Substrate) | Chemical suppliers | Prepare a concentrated stock solution (e.g., 10 mM) in DMSO. Store protected from light at -20°C. |

| NADPH Regenerating System (e.g., Solution A/B) | Major life science vendors | Essential cofactor for CYP activity.[11] Provides sustained NADPH levels. Prepare according to the manufacturer's instructions. |

| Potassium Phosphate Buffer (100 mM, pH 7.4) | Prepare in-house | Standard buffer for CYP assays. Ensure high purity water is used. |

| Known CYP Inhibitor (Positive Control) | Chemical suppliers | Isoform-specific. E.g., Ketoconazole for CYP3A4, Quinidine for CYP2D6. Prepare a stock solution in DMSO. |

| Test Compounds | N/A | Prepare stock solutions in DMSO (e.g., 10 mM). |

| DMSO (Anhydrous) | Major life science vendors | Used as a solvent for substrate, inhibitor, and test compounds. |

| Black, flat-bottom 96- or 384-well plates | Major life science vendors | Black plates are essential to minimize background fluorescence and light scatter. |

| Fluorescence Microplate Reader | N/A | Must have excitation and emission filters appropriate for 7-hydroxycoumarin (Ex: ~405 nm, Em: ~460 nm).[14] Kinetic reading capability is required. |

Experimental Protocol: IC50 Determination

This protocol is designed to determine the concentration-dependent inhibitory effect of test compounds on a specific CYP isoform. It includes a pre-incubation step to account for both reversible and potential time-dependent inhibition (TDI).[3][15]

Part 1: Reagent Preparation

-

Buffer Preparation : Prepare 100 mM Potassium Phosphate buffer (pH 7.4). Keep on ice.

-

Substrate Working Solution : Dilute the 10 mM substrate stock in buffer to a working concentration. The final assay concentration should be at or near the Michaelis-Menten constant (Km) for the specific CYP isoform to ensure assay sensitivity. If Km is unknown, a concentration of 5-10 µM is a common starting point.[11]

-

Test Compound & Control Dilutions : Perform serial dilutions of the test compounds and the positive control inhibitor in DMSO. Then, dilute these into the assay buffer to create working solutions at 2x the final desired concentration. This accounts for a 1:2 dilution upon addition to the enzyme mix. The final DMSO concentration in the well should be kept low (≤1%) to avoid solvent-induced enzyme inhibition.

-

Enzyme/Cofactor Master Mix : On ice, prepare a master mix containing the recombinant CYP enzyme and the NADPH regenerating system in the phosphate buffer. The amount of enzyme should be optimized to produce a robust linear increase in fluorescence during the reaction time course.

Part 2: Assay Procedure

The entire procedure should be performed with minimal exposure to light, as the fluorescent product can be photolabile.

Figure 2: Step-by-step workflow for the CYP inhibition assay.

-

Plate Layout : Design the plate map to include all necessary controls:

-

100% Activity Control : Enzyme + Substrate + Vehicle (DMSO in buffer).

-

0% Activity Control (Blank) : Buffer + Substrate + Vehicle (No Enzyme).

-

Positive Control : Enzyme + Substrate + Known Inhibitor.

-

Test Compound Wells : Enzyme + Substrate + Test Compound (at various concentrations).

-

Compound Interference Control : Test Compound + Buffer (No Enzyme or Substrate) to check for intrinsic fluorescence.

-

-

Pre-incubation : Add 50 µL of the 2x test compound, positive control, or vehicle solutions to the appropriate wells of the 96-well plate.

-

Add Enzyme Mix : Add 50 µL of the Enzyme/Cofactor Master Mix to all wells except the compound interference controls.

-

Incubate : Cover the plate and pre-incubate for 15-30 minutes at 37°C. This step allows potential time-dependent inhibitors to inactivate the enzyme before the substrate is added.[16][17]

-

Initiate Reaction : Place the plate in the pre-warmed (37°C) fluorescence reader. Initiate the enzymatic reaction by adding 100 µL of the 2x substrate working solution to all wells.

-

Kinetic Measurement : Immediately begin reading the fluorescence (e.g., Ex: 405 nm, Em: 460 nm) every 1-2 minutes for a period of 30-60 minutes.

Data Analysis and Interpretation

-

Determine Reaction Rate : For each well, plot the relative fluorescence units (RFU) against time. The initial reaction rate (velocity, V) is the slope of the linear portion of this curve.

-

Background Subtraction : Subtract the rate of the "No Enzyme" blank from all other wells to correct for non-enzymatic substrate hydrolysis or background fluorescence.

-

Calculate Percent Inhibition : Use the following formula to determine the percent inhibition for each concentration of the test compound: % Inhibition = (1 - (Rate_Test_Compound / Rate_100%_Activity)) * 100

-

Determine IC50 Value : Plot the percent inhibition against the logarithm of the test compound concentration. Fit the data to a four-parameter logistic equation (or similar sigmoidal dose-response model) using a suitable software package (e.g., GraphPad Prism) to determine the IC50 value.[16] The IC50 is the concentration of the inhibitor that causes a 50% reduction in enzyme activity.[6]

Example Data Presentation

| Compound | Target CYP | IC50 (µM) | Notes |

| Test Compound A | CYP3A4 | 2.5 | Moderate inhibitor |

| Test Compound B | CYP3A4 | > 50 | Not considered an inhibitor |

| Test Compound C | CYP3A4 | 0.1 | Potent inhibitor |

| Ketoconazole | CYP3A4 | 0.05 (Expected) | Positive control validates assay performance |

Troubleshooting Common Issues

| Issue | Possible Cause(s) | Solution(s) |

| High Background Fluorescence | 1. Substrate degradation. 2. Contaminated buffer or reagents. 3. Intrinsic fluorescence of the test compound. | 1. Prepare substrate solution fresh; store stock protected from light. 2. Use fresh, high-purity reagents. 3. Run a compound interference control. If high, this assay may not be suitable, and an LC-MS/MS-based method may be required.[2][9] |

| No or Low Signal | 1. Inactive enzyme. 2. Incorrect buffer pH. 3. Omission of NADPH regenerating system. | 1. Check enzyme storage (-80°C) and handling; avoid repeated freeze-thaw cycles. 2. Verify buffer pH is 7.4. 3. Ensure the NADPH system was added to the master mix. |

| Non-linear Reaction Rate | 1. Substrate depletion. 2. Enzyme instability. | 1. Use a lower enzyme concentration or shorten the read time. 2. Ensure the assay temperature is stable at 37°C. |

| IC50 of Positive Control is Out of Range | 1. Incorrect inhibitor or enzyme concentration. 2. Pipetting errors. 3. Incorrect substrate concentration. | 1. Re-verify all stock solution concentrations and dilutions. 2. Check pipette calibration and technique. 3. Ensure substrate concentration is near Km. |

Conclusion

The fluorogenic assay using 2-oxo-2H-chromen-7-yl 2-furoate provides a rapid, sensitive, and high-throughput method for screening NCEs for their potential to inhibit key cytochrome P450 isoforms.[10][18] By identifying potential DDI liabilities early in the drug discovery pipeline, research teams can make more informed decisions, prioritize compounds with safer metabolic profiles, and ultimately reduce the risk of clinical failures. While this method is an excellent primary screening tool, compounds identified as significant inhibitors should be further characterized using orthogonal methods, such as those employing human liver microsomes and LC-MS/MS analysis, to confirm the findings in a more complex biological matrix.[6][9]

References

-

Donato, M. T., et al. (2004). Fluorescence-Based Assays for Screening Nine Cytochrome P450 (P450) Activities in Intact Cells Expressing Individual Human P450 Enzymes. Journal of Pharmacological and Toxicological Methods. Available at: [Link]

-

Cohen, S. M., et al. (2007). A highly sensitive fluorogenic probe for cytochrome P450 activity in live cells. Angewandte Chemie International Edition. Available at: [Link]

-

Dunn, A. R., et al. (2002). Fluorescent Probes for Cytochrome P450 Structural Characterization and Inhibitor Screening. Journal of the American Chemical Society. Available at: [Link]

-

Donato, M. T., et al. (2004). Fluorescence-based assays for screening nine cytochrome P450 (P450) activities in intact cells expressing individual human P450 enzymes. Drug Metabolism and Disposition. Available at: [Link]

-

Bienta. CYP450 inhibition assay (fluorogenic). Bienta. Available at: [Link]

-

Evotec. Cytochrome P450 (CYP) Inhibition assay (IC50). Evotec. Available at: [Link]

-

Evotec. Time Dependent CYP Inhibition (IC50 Shift). Evotec. Available at: [Link]

-

Stressler, D. M. (2010). Application of Cytochrome P450 Drug Interaction Screening in Drug Discovery. Pharmaceuticals. Available at: [Link]

-

LifeNet Health LifeSciences. CYP inhibition assay services based on FDA Guidance. LifeNet Health LifeSciences. Available at: [Link]

-

Paine, M. F., et al. (2017). High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. Drug Metabolism and Disposition. Available at: [Link]

-

Perloff, E. S., et al. (2009). Validation of cytochrome P450 time-dependent inhibition assays: a two-time point IC50 shift approach facilitates kinact assay design. Xenobiotica. Available at: [Link]

-

Cohen, L. H., et al. (2008). Evaluation of fluorescence- and mass spectrometry-based CYP inhibition assays for use in drug discovery. Journal of Biomolecular Screening. Available at: [Link]

-

Obach, R. S., et al. (2007). Prediction of Drug-Drug Interactions based on Time-Dependent Inhibition from High Throughput Screening of Cytochrome P450 3A4 Inhibition. Journal of Pharmacokinetics and Pharmacodynamics. Available at: [Link]

-

Rock, D. A., et al. (2021). Development and Characterization of pFluor50, a Fluorogenic-Based Kinetic Assay System for High-Throughput Inhibition Screening and Characterization of Time-Dependent Inhibition and Inhibition Type for Six Human CYPs. International Journal of Molecular Sciences. Available at: [Link]

-

Charles River Laboratories. Assays for CYP450 Inhibition, Induction, and Phenotyping. Charles River Laboratories. Available at: [Link]

-

ResearchGate. (2014). Fluorescent probe based CYP inhibition assay: A high throughput tool for early drug discovery screening. ResearchGate. Available at: [Link]

-

Korhonen, L. E., et al. (2019). Substrate Selectivity of Coumarin Derivatives by Human CYP1 Enzymes. Molecular Pharmacology. Available at: [Link]

-

Raunio, H., et al. (2020). Coumarin-Based Profluorescent and Fluorescent Substrates for Determining Xenobiotic-Metabolizing Enzyme Activities In Vitro. MDPI. Available at: [Link]

-

Creative Bioarray. CYP Inhibition Assay. Creative Bioarray. Available at: [Link]

-

He, P., et al. (2012). Coumarin Derivatives as Substrate Probes of Mammalian Cytochromes P450 2B4 and 2B6: Assessing the Importance of 7-Alkoxy Chain Length, Halogen Substitution, and Non-Active Site Mutations. Biochemistry. Available at: [Link]

-

LifeNet Health LifeSciences. CYP Inhibition Assay Protocol Sheet. LifeNet Health LifeSciences. Available at: [Link]

-

Protocols.io. (2025). In-vitro CYP inhibition pooled. Protocols.io. Available at: [Link]

-

Raunio, H., et al. (2020). Coumarin-Based Profluorescent and Fluorescent Substrates. Encyclopedia.pub. Available at: [Link]

Sources

- 1. criver.com [criver.com]

- 2. CYP450 inhibition assay (fluorogenic) | Bienta [bienta.net]

- 3. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 4. CYP inhibition assay services based on FDA Guidance [lnhlifesciences.org]

- 5. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 7. benthamdirect.com [benthamdirect.com]

- 8. researchgate.net [researchgate.net]

- 9. Evaluation of fluorescence- and mass spectrometry-based CYP inhibition assays for use in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Fluorescence-based screening of cytochrome P450 activities in intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Redirecting [linkinghub.elsevier.com]

- 12. mdpi.com [mdpi.com]

- 13. Coumarin-Based Profluorescent and Fluorescent Substrates | Encyclopedia MDPI [encyclopedia.pub]

- 14. Substrate Selectivity of Coumarin Derivatives by Human CYP1 Enzymes: In Vitro Enzyme Kinetics and In Silico Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Time Dependent CYP Inhibition (IC50 Shift) | Cyprotex | Evotec [evotec.com]

- 16. enamine.net [enamine.net]

- 17. Validation of cytochrome P450 time-dependent inhibition assays: a two-time point IC50 shift approach facilitates kinact assay design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Development and Characterization of pFluor50, a Fluorogenic-Based Kinetic Assay System for High-Throughput Inhibition Screening and Characterization of Time-Dependent Inhibition and Inhibition Type for Six Human CYPs - PMC [pmc.ncbi.nlm.nih.gov]

High-Throughput Screening Protocol for Hydrolase and Oxidoreductase Activity Using 2-oxo-2H-chromen-7-yl 2-furoate

Application Note & Technical Guide Prepared for Researchers, Scientists, and Drug Development Professionals

Introduction & Mechanistic Rationale

In early-stage drug discovery, identifying modulators of esterases, lipases, and cytochrome P450 (CYP) enzymes requires highly sensitive, low-background assay systems. 2-oxo-2H-chromen-7-yl 2-furoate (commonly referred to as umbelliferyl furoate) is a structurally optimized fluorogenic substrate designed specifically for High-Throughput Screening (HTS) environments.

As a Senior Application Scientist, I emphasize that successful HTS is not merely about mixing reagents; it is about exploiting chemical causality. The design of this substrate relies on the complete quenching of the 7-hydroxycoumarin (umbelliferone) fluorophore via esterification with a 2-furoate moiety. The furoate group provides specific steric and electronic properties that make it an excellent substrate for target hydrolases and specific CYP isoforms. Upon enzymatic cleavage of the ester bond, the highly fluorescent 7-hydroxycoumarin core is liberated.

Because the pKa of the 7-hydroxyl group on the released umbelliferone is approximately 7.04–7.8, the assay must be strictly buffered to a slightly alkaline pH (e.g., pH 8.0). This ensures the product exists predominantly as a phenolate anion, which is the species responsible for the intense blue fluorescence emission at 460 nm.

Figure 1: Enzymatic cleavage of 2-oxo-2H-chromen-7-yl 2-furoate releasing fluorescent umbelliferone.

System Validation & Assay Quality (E-E-A-T)

A robust HTS protocol must be a self-validating system. To ensure trustworthiness and reproducibility across 384-well or 1536-well plates, this assay is evaluated using the Z'-factor , a dimensionless statistical parameter that quantifies the separation between the positive and negative control signals . A Z'-factor > 0.5 indicates an excellent assay capable of reliably distinguishing true hits from background noise.

Causality Behind Experimental Choices:

-

Kinetic vs. Endpoint Readout: We prioritize continuous kinetic readouts over endpoint measurements. Kinetic reads calculate the initial velocity ( V0 ) of the reaction, which inherently subtracts background autofluorescence caused by the test compounds—a common source of false positives in HTS .

-

Buffer Additives (0.1% BSA): 2-oxo-2H-chromen-7-yl 2-furoate is highly hydrophobic. Without a carrier protein like Bovine Serum Albumin (BSA), the substrate will non-specifically adsorb to the polystyrene walls of the microplate, artificially lowering the effective substrate concentration and increasing well-to-well variability.

-

Black Opaque Plates: Black plates are mandatory to absorb scattered light and prevent optical cross-talk between adjacent wells, preserving the integrity of the fluorescence signal.

Quantitative Assay Parameters

| Parameter | Optimal Value | Mechanistic Rationale |

| Assay pH | 8.0 | Ensures 7-hydroxycoumarin is in the fluorescent phenolate state (pKa ~7.4). |

| Substrate Concentration | 10 µM | Maintained at or below Km to ensure linear Michaelis-Menten kinetics. |

| DMSO Tolerance | ≤ 1.0% (v/v) | Prevents enzyme denaturation while maintaining substrate and compound solubility. |

| Z'-factor Threshold | > 0.5 | Validates assay robustness and hit-calling confidence. |

| Readout Wavelengths | Ex: 360 nm / Em: 460 nm | Specific to the umbelliferone fluorophore; minimizes compound autofluorescence. |

Reagents and Materials

-

Substrate: 2-oxo-2H-chromen-7-yl 2-furoate (10 mM stock in anhydrous DMSO).

-

Enzyme: Recombinant Target Esterase or CYP450.

-

Assay Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM NaCl, 0.1% (w/v) BSA.

-

Microplates: 384-well black opaque, flat-bottom microplates (e.g., Corning 3573).

-

Equipment: Acoustic liquid handler (e.g., Echo 550), Multimode microplate reader (e.g., BMG PHERAstar FSX).

Step-by-Step 384-Well HTS Protocol

This workflow is optimized for identifying enzyme inhibitors from a small-molecule library.

Figure 2: Step-by-step 384-well HTS workflow for enzyme inhibitor screening.

Step 1: Plate Preparation & Compound Dispensing

-

Using an acoustic liquid handler, dispense 100 nL of test compounds (1 mM stock) into the assay wells of a 384-well black plate.

-

Dispense 100 nL of DMSO into the Positive Control (MAX signal) and Negative Control (MIN signal) wells. (Note: Final DMSO concentration will be 0.5% after all additions).

Step 2: Enzyme Addition & Pre-Incubation

-

Prepare a 2X Enzyme Working Solution in Assay Buffer.

-

Add 10 µL of the Enzyme Working Solution to all test wells and Positive Control wells.

-

Add 10 µL of plain Assay Buffer to the Negative Control wells (No-enzyme control).

-

Centrifuge the plate briefly (1000 x g for 1 minute) to ensure all liquid is at the bottom.

-

Incubate for 15 minutes at room temperature (25°C). Causality: This pre-incubation step is critical to allow slow-binding inhibitors to reach equilibrium with the enzyme before the substrate introduces competitive pressure.

Step 3: Reaction Initiation

-

Prepare a 2X Substrate Working Solution (20 µM) by diluting the 10 mM 2-oxo-2H-chromen-7-yl 2-furoate stock in Assay Buffer.

-

Add 10 µL of the Substrate Working Solution to all wells using a bulk reagent dispenser to initiate the reaction. (Final assay volume = 20 µL; Final substrate concentration = 10 µM).

Step 4: Data Acquisition (Kinetic Readout)

-

Immediately transfer the plate to the microplate reader.

-

Read fluorescence continuously for 30 minutes at 1-minute intervals.

-

Settings: Excitation = 360 nm, Emission = 460 nm, Gain = optimized to Positive Control.

Data Analysis and Quality Control

Extract the raw fluorescence units (RFU) and calculate the initial velocity ( V0 ) for each well by determining the slope of the linear portion of the progress curve (typically the first 10-15 minutes).

1. Calculate Percent Inhibition: % Inhibition=(1−V0(Positive)−V0(Negative)V0(Test)−V0(Negative))×100

2. Validate Plate Quality (Z'-factor): Z′=1−∣μPositive−μNegative∣3σPositive+3σNegative

(Where σ is the standard deviation and μ is the mean of the V0 for the controls). Acceptance Criteria: A plate is only passed for hit selection if the Z'-factor is ≥0.5 .

References

-

Pines, E., et al. (2016). "Comparison of the Photoprotolytic Processes of Three 7-Hydroxycoumarins." The Journal of Physical Chemistry A.[Link]

-

Zhang, J.-H., Chung, T. D. Y., & Oldenburg, K. R. (1999). "A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays." Journal of Biomolecular Screening, 4(2), 67-73.[Link]

-

Reymond, J. L., et al. (2003). "A low background high-throughput screening (HTS) fluorescence assay for lipases and esterases using acyloxymethylethers of umbelliferone." Bioorganic & Medicinal Chemistry Letters, 13(13), 2105-2108.[Link]

Live-Cell Fluorescence Imaging of Esterase Activity Using 2-oxo-2H-chromen-7-yl 2-furoate: Application Notes and Protocols

Introduction: Unveiling Intracellular Dynamics with a Fluorogenic Coumarin Probe

The intricate enzymatic landscape within a living cell governs its health, function, and response to therapeutic agents. The ability to visualize and quantify specific enzymatic activities in real-time and with high spatiotemporal resolution is therefore a cornerstone of modern cell biology and drug discovery.[1] This guide details the application of 2-oxo-2H-chromen-7-yl 2-furoate , a fluorogenic probe designed for the sensitive detection of intracellular esterase activity in live cells.

Coumarin-based fluorescent probes are widely utilized in bioimaging due to their advantageous photophysical properties, including high fluorescence quantum yields, photostability, and a sensitivity to their microenvironment that can be harnessed for sensor design.[2][] Many of these probes operate on a "pro-fluorophore" or "fluorogenic" principle, where the core fluorophore is chemically masked to be non-fluorescent.[1] Upon interaction with a specific analyte or enzyme, this mask is removed, leading to a "turn-on" fluorescent signal that is directly proportional to the target's activity.

2-oxo-2H-chromen-7-yl 2-furoate is designed based on this principle. The core fluorophore, 7-hydroxycoumarin (also known as umbelliferone), is a well-characterized and highly fluorescent molecule.[4][5] In this probe, the hydroxyl group at the 7-position is esterified with 2-furoic acid. This furoate ester serves as a non-fluorescent protecting group. The ester linkage is a substrate for a broad range of intracellular esterases. Cleavage of this ester bond by these enzymes releases the highly fluorescent 7-hydroxycoumarin, providing a robust method for imaging esterase activity within living cells.

Mechanism of Action: From Quenched Probe to Fluorescent Signal

The functionality of 2-oxo-2H-chromen-7-yl 2-furoate as a probe for esterase activity is rooted in the principles of intramolecular charge transfer (ICT).[2][6][7] In its esterified, non-fluorescent state, the electron-withdrawing furoate group alters the electronic properties of the coumarin core, quenching its fluorescence.

Upon entering a live cell, the probe is exposed to the intracellular environment. Esterases, a ubiquitous class of hydrolytic enzymes, recognize and cleave the ester bond. This enzymatic hydrolysis releases 7-hydroxycoumarin and 2-furoic acid. The free hydroxyl group on the 7-hydroxycoumarin acts as an electron-donating group, which significantly enhances the intramolecular charge transfer within the coumarin ring system upon excitation, resulting in strong fluorescence emission.[4]

The following diagram illustrates the enzymatic activation of 2-oxo-2H-chromen-7-yl 2-furoate:

Caption: Enzymatic activation of the fluorogenic probe.

Applications in Cellular and Drug Development Research

The real-time monitoring of intracellular esterase activity has significant implications across various research domains:

-

Cell Viability and Cytotoxicity Assays: Esterase activity is often correlated with cell health and membrane integrity. A decrease in fluorescence can indicate cytotoxic events.

-

Drug Metabolism and Delivery: Many ester-containing prodrugs are activated by intracellular esterases. This probe can be used to study the kinetics of such activations.

-

Enzyme Inhibition Screening: The probe provides a straightforward system for high-throughput screening of potential esterase inhibitors.

-

Reporter Gene Assays: While not a direct application, the principles can be adapted for developing novel reporter systems.

Quantitative Data Summary

The following table summarizes the key properties of the probe and its fluorescent product, 7-hydroxycoumarin.

| Property | 2-oxo-2H-chromen-7-yl 2-furoate (Probe) | 7-Hydroxycoumarin (Fluorophore) |

| Molecular Weight | ~258.2 g/mol | ~162.1 g/mol |

| Excitation (Max) | N/A (Non-fluorescent) | ~360-380 nm |

| Emission (Max) | N/A (Non-fluorescent) | ~440-460 nm (Blue) |

| Quantum Yield (ΦF) | ~0 | High (Varies with environment) |

| Solubility | Soluble in DMSO, Ethanol | Soluble in DMSO, Ethanol, aq. buffers |

| Cell Permeability | Good | Good |

Experimental Protocols

This section provides detailed protocols for the use of 2-oxo-2H-chromen-7-yl 2-furoate in live-cell imaging.

I. Reagent Preparation

-

Probe Stock Solution (10 mM):

-

Dissolve 2.58 mg of 2-oxo-2H-chromen-7-yl 2-furoate in 1 mL of anhydrous dimethyl sulfoxide (DMSO).

-

Vortex thoroughly until fully dissolved.

-

Aliquot and store at -20°C, protected from light and moisture. The stock solution is stable for several months under these conditions.

-

-

Imaging Buffer:

-

Phosphate-buffered saline (PBS), pH 7.4, is suitable for many applications.

-

For longer imaging sessions, a phenol red-free cell culture medium can be used to maintain cell health and reduce background fluorescence.

-

II. Live-Cell Staining Protocol

This protocol is a general guideline and should be optimized for your specific cell type and experimental conditions.

-

Cell Seeding:

-

Seed cells in a suitable imaging vessel (e.g., glass-bottom dishes, chambered cover glass) at a density that will result in 60-80% confluency on the day of the experiment.

-

Culture the cells overnight in a 37°C, 5% CO₂ incubator.

-

-

Probe Loading:

-

On the day of the experiment, prepare a fresh working solution of the probe. Dilute the 10 mM stock solution in pre-warmed imaging buffer or phenol red-free medium to a final concentration of 1-10 µM.

-

Remove the culture medium from the cells and wash once with pre-warmed PBS.

-

Add the probe-containing working solution to the cells.

-

Incubate for 15-30 minutes at 37°C in the CO₂ incubator.

-

-

Washing:

-

Remove the probe-containing solution.

-

Wash the cells two to three times with pre-warmed imaging buffer to remove any excess, unhydrolyzed probe.

-

-

Imaging:

-

Add fresh, pre-warmed imaging buffer to the cells.

-

Proceed to imaging immediately using a fluorescence microscope.

-

The following diagram outlines the experimental workflow:

Caption: A step-by-step experimental workflow for live-cell imaging.

III. Fluorescence Microscopy and Data Acquisition

-

Microscope Setup: Use a wide-field or confocal fluorescence microscope equipped with a DAPI filter set or similar optics suitable for exciting in the near-UV range and collecting blue emission.

-

Excitation: ~365 nm

-

Emission: ~450 nm

-

Control Experiments:

-

Unstained Cells: Image a sample of unstained cells to determine the level of autofluorescence.

-

Inhibited Control: Pre-incubate cells with a general esterase inhibitor (e.g., paraoxon or bis(4-nitrophenyl) phosphate) before adding the probe to confirm that the fluorescence signal is dependent on esterase activity.

-

-

Data Analysis: Quantify the fluorescence intensity per cell or across the entire field of view using appropriate image analysis software (e.g., ImageJ/Fiji, CellProfiler).

Troubleshooting and Considerations

-

Low Signal:

-

Increase the probe concentration or incubation time.

-

Ensure the health of your cells, as esterase activity can be compromised in unhealthy cells.

-

-

High Background:

-

Ensure thorough washing to remove excess probe.

-

Consider using a phenol red-free imaging medium.

-

-

Phototoxicity:

-